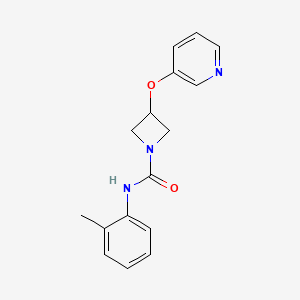

![molecular formula C16H14N4OS B6430239 4-methyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide CAS No. 2034317-50-3](/img/structure/B6430239.png)

4-methyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-methyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide” is a novel substituted derivative that has been designed and synthesized for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. The exact structure is not detailed in the available literature .Aplicaciones Científicas De Investigación

Inhibition of Tyrosine Kinases

This compound is structurally similar to Imatinib, a therapeutic agent used to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. By inhibiting these enzymes, it can help control the growth of cancer cells .

Anti-Angiogenic Activity

Some derivatives of this compound have shown significant anti-angiogenic activity . Angiogenesis is the process through which new blood vessels form from pre-existing vessels. This process is critical in the growth and spread of cancer, as cancerous tumors need a supply of blood for their growth. By inhibiting angiogenesis, these compounds could potentially limit the growth of tumors .

DNA Cleavage

These compounds have also demonstrated DNA cleavage abilities . DNA cleavage is a process that can lead to the alteration of DNA replication, potentially inhibiting the growth of tumor cells .

Neuroprotective Effects

Some derivatives of this compound have shown neuroprotective effects . Specifically, they have demonstrated a potent neuroprotective effect against MPP±induced SH-SY5Y cell death . This suggests potential applications in the treatment of neurodegenerative diseases.

Industrial Chemistry and Material Science

Thiophene derivatives, which this compound is a part of, are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Inhibition of Collagen Synthesis

This compound is structurally similar to other compounds that have been shown to inhibit collagen synthesis . This could potentially be useful in the treatment of conditions characterized by excessive collagen deposition, such as liver fibrosis .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Abelson tyrosine kinase domain . This domain is characteristic of a gene that plays a crucial role in the development of chronic myelogenic leukemia .

Mode of Action

The compound binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, which are enzymes responsible for the activation of many proteins by signal transduction cascades .

Biochemical Pathways

The inhibition of tyrosine kinases disrupts the signal transduction cascades that they are involved in . This disruption affects various biochemical pathways, leading to a decrease in the proliferation of leukemia cells .

Pharmacokinetics

It’s important to note that the compound’s bioavailability, half-life, and clearance rate can significantly impact its therapeutic efficacy .

Result of Action

The result of the compound’s action is the inhibition of the proliferation of leukemia cells . This leads to a decrease in the progression of chronic myelogenic leukemia .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or drugs can lead to drug-drug interactions, potentially affecting the compound’s efficacy and safety .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-11-7-14(22-10-11)16(21)20-9-13-15(19-6-5-18-13)12-3-2-4-17-8-12/h2-8,10H,9H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGWQWPRNPQRBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

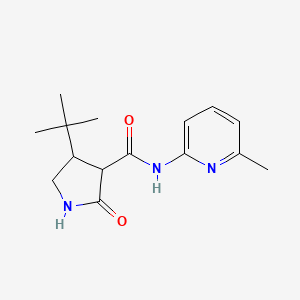

![4-tert-butyl-3-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B6430178.png)

![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-amine](/img/structure/B6430188.png)

![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6430195.png)

![1-[1-(6-cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6430201.png)

![2-[(4-fluorophenyl)sulfanyl]-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6430218.png)

![1-(1,3-benzoxazol-2-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6430229.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide](/img/structure/B6430234.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B6430241.png)

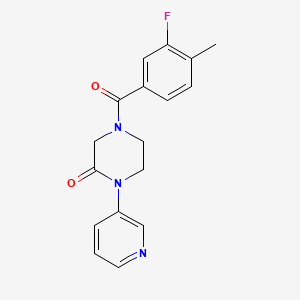

![4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430245.png)

![1-(2-{4-[(E)-2-[4-(2-{[3-({4-[(3-aminopropyl)amino]butyl}amino)propyl]amino}ethoxy)phenyl]diazen-1-yl]phenoxy}ethyl)-2,5-dihydro-1H-pyrrole-2,5-dione; tetrakis(trifluoroacetic acid)](/img/structure/B6430264.png)

![N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline](/img/structure/B6430266.png)